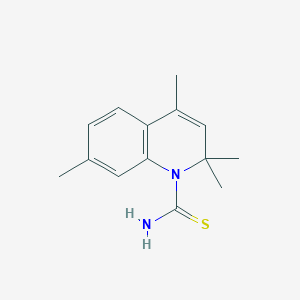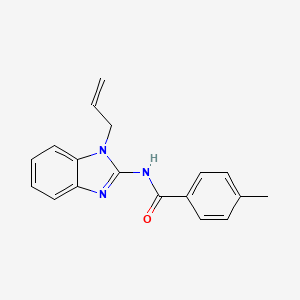
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the family of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and proliferation. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to exhibit various biochemical and physiological effects. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in cells. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has several advantages for lab experiments, including its low toxicity and high stability. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide is also readily available and can be easily synthesized. However, 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has some limitations, including its poor solubility in water and its tendency to oxidize in the presence of air.
Future Directions
There are several future directions for the research of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide. One direction is the investigation of the potential therapeutic applications of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the investigation of the potential use of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide in combination with other drugs for the treatment of cancer. Additionally, the development of novel formulations of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide with improved solubility and stability is an area of future research.
Synthesis Methods
The synthesis of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide can be achieved through several methods, including the reaction of 2,3-dimethyl-1,4-quinone with thiosemicarbazide in the presence of a reducing agent. Another method involves the reaction of 2,3-dimethyl-1,4-quinone with thiosemicarbazide followed by oxidation with hydrogen peroxide.
Scientific Research Applications
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been extensively studied for its potential therapeutic applications. Research has shown that 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide exhibits anti-inflammatory, antioxidant, and anticancer properties. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer.
properties
IUPAC Name |
2,2,4,7-tetramethylquinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-9-5-6-11-10(2)8-14(3,4)16(13(15)17)12(11)7-9/h5-8H,1-4H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVETOUBHPGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=S)N)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,7-tetramethylquinoline-1(2H)-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)

![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5764740.png)